molecular formula C12H16N2O2 B104786 1-Cbz-Piperazine CAS No. 31166-44-6

1-Cbz-Piperazine

Cat. No. B104786
M. Wt: 220.27 g/mol
InChI Key: CTOUWUYDDUSBQE-UHFFFAOYSA-N
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Patent
US05922868

Procedure details

250 ml of water and 500 ml of methanol are added to 194 g (1 M) of piperazine hexahydrate, while stirring, and the pH is adjusted to 3 with about 163 ml of concentrated hydrochloric acid. The mixture is then cooled to 25° C. and 100 g (0.59 M) of benzyl chloroformate are added dropwise, while stirring, during which the pH is kept between 3 and 4.5 with sodium hydroxide solution (4 M; about 230 ml). About 700 ml are then stripped off on a rotary evaporator and the residue is washed with water, rendered acid with about 1.5 ml of concentrated HCl and extracted twice with 200 ml of toluene each time. The aqueous phase is cooled and brought to pH 12 with about 115 ml of 12.5 N NaOH. The oil which separates out is extracted several times with toluene, and the extract is dried over K2CO3 and concentrated under reduced pressure. Yield: 74 g
Quantity
163 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Three
Quantity
194 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.[NH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.Cl.Cl[C:15]([O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16].[OH-].[Na+]>CO.O>[N:7]1([C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5.6,9.10|

Inputs

Step One
Name
Quantity
163 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
230 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
194 g
Type
reactant
Smiles
O.O.O.O.O.O.N1CCNCC1
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
while stirring, during which the pH
CUSTOM
Type
CUSTOM
Details
About 700 ml are then stripped off on a rotary evaporator
WASH
Type
WASH
Details
the residue is washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 200 ml of toluene each time
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase is cooled
EXTRACTION
Type
EXTRACTION
Details
The oil which separates out is extracted several times with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract is dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
N1(CCNCC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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